Tert-butyl 4-(bromomethyl)indole-1-carboxylate

Description

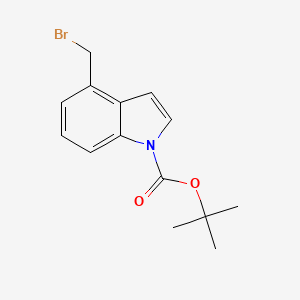

tert-Butyl 4-(bromomethyl)indole-1-carboxylate (CAS 220499-13-8) is a brominated indole derivative with the molecular formula C₁₄H₁₆BrNO₂ and a molecular weight of 310.20 g/mol . The compound features a tert-butyloxycarbonyl (Boc) group at the 1-position of the indole ring and a bromomethyl substituent at the 4-position (Figure 1). This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical chemistry, where the bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNWJFMNSJLKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478578 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220499-13-8 | |

| Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Indole Precursors

The synthesis typically begins with a bromination reaction using an indole precursor. For instance:

- Starting Material : 4-bromo-1H-indole or other substituted indoles.

- Reagents : Freshly recrystallized N-bromosuccinimide (NBS) is commonly used for bromination.

- Solvent System : Tetrahydrofuran (THF) is employed under nitrogen atmosphere.

- Conditions : The reaction is conducted at room temperature for 1 hour, followed by extraction with diethyl ether and purification through chromatography.

This step introduces the bromomethyl group at the desired position on the indole ring.

Functional Group Protection

To ensure selective reactions, the indole nitrogen is protected using tert-butoxycarbonyl (Boc) groups:

- Reagents : Di-tert-butyl dicarbonate (Boc₂O) and imidazole.

- Solvent System : Methylene chloride (DCM).

- Conditions : The reaction mixture is stirred at room temperature for several hours before quenching with ammonium chloride solution.

This step stabilizes the molecule for subsequent reactions.

Purification Techniques

After synthesis, purification is crucial to achieve high product purity:

- Extraction : Organic layers are separated using solvents such as DCM or diethyl ether.

- Washing : Layers are washed with brine and saturated sodium bicarbonate solutions to remove impurities.

- Drying : Magnesium sulfate (MgSO₄) is used to dry organic layers before evaporation.

- Chromatography : Flash chromatography with ethyl acetate-heptane mixtures ensures isolation of pure compounds.

Data Table: Key Reaction Parameters

| Step | Reagents & Conditions | Solvent | Temperature | Purification Method |

|---|---|---|---|---|

| Bromination | NBS, THF, nitrogen atmosphere | THF | Room temperature | Ether extraction, chromatography |

| Functional Protection | Boc₂O, imidazole | DCM | Room temperature | Ammonium chloride quenching |

| Carboxylation | tert-butyl(dimethyl)silyl chloride | DCM | Room temperature | Chromatography |

| Purification | MgSO₄ drying, brine washing | DCM/ether | Ambient | Flash chromatography |

Notes on Industrial Scale Production

While laboratory-scale synthesis is well-documented, industrial-scale production requires optimization:

- Reaction conditions must be scaled to maximize yield while minimizing side reactions.

- Purification techniques such as crystallization or distillation may replace chromatography for cost efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(bromomethyl)indole-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Catalysts for Coupling Reactions: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, biological activity, and synthetic utility.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions. This property allows for the formation of various derivatives that can be further modified to enhance biological activity or optimize pharmacokinetic properties .

The compound has been investigated for its potential biological effects, particularly in the development of therapeutic agents. Research indicates that it may exhibit anti-inflammatory and anticancer properties. The unique structural features allow it to interact with biological targets such as enzymes and receptors, modulating their activity .

- Cytotoxicity Testing : In studies involving various human cancer cell lines, compounds structurally related to this compound have shown promising cytotoxic effects. For instance, bromine-modified analogues demonstrated significant inhibition of phosphodiesterase (PDE), which is crucial for cancer cell proliferation control .

- Mechanism of Action : The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to desired biological effects by altering the function of these targets.

Pharmaceutical Development

The compound's ability to form derivatives makes it a candidate for drug development. Its structural modifications can lead to new pharmacophores that may improve efficacy against specific diseases or conditions. For example, research into PDE inhibition has implications for designing drugs targeting erectile dysfunction and certain cancers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)indole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

The position of the bromomethyl group on the indole ring significantly impacts reactivity and applications. Key analogs include:

Key Insights :

- Reactivity : The 4-bromomethyl substituent in the target compound offers a balance between steric accessibility and electronic effects, making it more reactive in SN2 reactions compared to the 3-bromomethyl analog .

- Synthesis : Compounds with bromine at the 4-position (e.g., tert-Butyl 4-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate, CAS 1359828-81-1) require specialized reagents like NBS (N-bromosuccinimide), whereas 3-position bromination often employs electrophilic aromatic substitution .

Functional Group Modifications

Halogen vs. Other Leaving Groups

Key Insights :

- Bromine’s intermediate electronegativity and leaving-group ability make it preferable for Suzuki-Miyaura couplings compared to chlorine .

Heterocycle Variations

Key Insights :

Key Insights :

Biological Activity

Tert-butyl 4-(bromomethyl)indole-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a tert-butyl ester group, a bromomethyl group, and an indole ring, this compound exhibits unique structural features that may contribute to its reactivity and interaction with biological targets. This article will explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula: C₁₄H₁₆BrNO₂

- Molecular Weight: Approximately 310.19 g/mol

- Density: 1.34 g/cm³

- Melting Point: 106 °C

- Boiling Point: 391.1 °C at 760 mmHg

- LogP: 4.31940

The presence of the bromomethyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The indole ring system allows for π-π interactions and hydrogen bonding with biological macromolecules, influencing their function and activity. The bromomethyl group acts as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, which can modulate their activity and lead to desired biological effects.

Potential Therapeutic Applications

Research has indicated that this compound may possess several therapeutic properties:

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological activity of indole derivatives, including this compound:

- Cytotoxicity Studies : A study demonstrated that related indole compounds inhibited the growth of various cancer cell lines, suggesting that this compound could exhibit similar effects. For example, another indole derivative showed an IC50 value of 0.55 µM against MLL leukemia cells .

- Structure-Activity Relationship (SAR) : Research on structurally similar compounds indicates that modifications in the indole structure can significantly affect biological activity. The presence of electron-withdrawing groups like bromine enhances binding affinity towards specific targets .

- Synthetic Applications : The compound serves as a building block for synthesizing more complex biologically active molecules, including potential anticancer agents .

Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl indole-1-carboxylate | Indole ring with a tert-butyl carboxylate | Moderate cytotoxicity |

| 4-Bromoindole | Bromine at position 4 | Limited data on anticancer activity |

| Methyl 4-(bromomethyl)indole-1-carboxylate | Methyl instead of tert-butyl | Lower potency compared to tert-butyl |

| Tert-butyl 5-bromoindole-3-carboxylate | Bromine at position 5 | Varying effects based on substitution |

This table highlights how this compound stands out due to its specific functional groups and structural features which may confer unique reactivity and biological properties compared to similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(bromomethyl)indole-1-carboxylate, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via alkylation of tert-butyl indole-1-carboxylate derivatives with bromomethylating agents. For example, tert-butyl piperazine-1-carboxylate analogs are alkylated using bromomethyl reagents in dichloromethane (DCM) with triethylamine (TEA) as a base, stirred at room temperature for 48 hours, followed by purification via column chromatography . Key factors include maintaining anhydrous conditions, controlling reaction time, and using stoichiometric excess of bromomethylating agents to minimize side reactions.

Q. How is this compound purified post-synthesis, and what analytical methods validate its purity?

Purification often involves silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Purity is confirmed using HPLC (>95%) and spectral characterization (NMR, IR, and mass spectrometry). For instance, NMR typically shows distinct peaks for the tert-butyl group (δ ~1.5 ppm) and the bromomethyl moiety (δ ~4.3 ppm) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Due to limited toxicity data, researchers should use personal protective equipment (PPE), work in a fume hood, and avoid inhalation/skin contact. Waste must be stored separately and disposed via certified biohazard services. Safety data sheets emphasize that the compound is for R&D use only and requires handling by trained professionals .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) during characterization be resolved?

Contradictory NMR signals may arise from residual solvents, rotamers, or impurities. Techniques include:

Q. What strategies improve the stability of this compound under storage or reaction conditions?

Stability issues (e.g., degradation via hydrolysis) are mitigated by:

Q. How can the bromomethyl group in this compound be selectively functionalized for downstream applications (e.g., cross-coupling or bioconjugation)?

The bromomethyl moiety undergoes nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura coupling. For example:

Q. What computational methods aid in predicting the reactivity or spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, while molecular docking studies assess binding affinity in biological targets. Software like Gaussian or ORCA simulates IR/NMR spectra, corroborating experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.